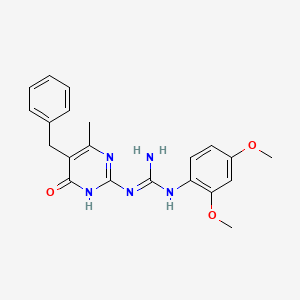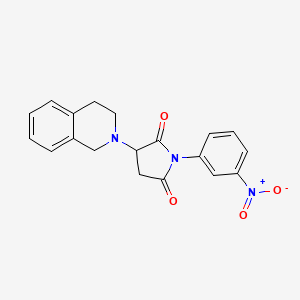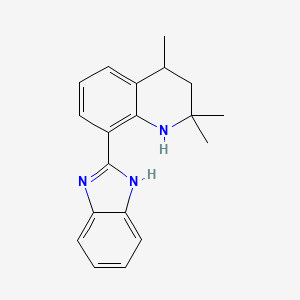![molecular formula C18H25N3O2 B11030565 4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11030565.png)
4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methylphenyl group via a Friedel-Crafts acylation reaction. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The process is monitored using analytical techniques such as HPLC and NMR to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
- 4-[(4-Ethylpiperazin-1-yl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of the piperazine moiety and the pyrrolidine ring provides a versatile scaffold for drug design, allowing for various modifications and optimization for different biological targets.
This compound’s unique structure and reactivity make it a valuable tool in medicinal chemistry and drug discovery, offering potential for the development of new therapeutic agents.
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(4-ethylpiperazine-1-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-3-19-8-10-20(11-9-19)18(23)15-12-17(22)21(13-15)16-6-4-14(2)5-7-16/h4-7,15H,3,8-13H2,1-2H3 |
InChI Key |
UPKHKJWETQTZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(4-methylphenyl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11030487.png)
![4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030500.png)
![(1Z)-1-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030504.png)
![N-((1H-Benzo[d]imidazol-2-yl)methyl)acrylamide](/img/structure/B11030506.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11030514.png)
![2-[(3,4-difluorophenyl)amino]-N-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11030515.png)
![5'-bromo-6-methoxy-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030519.png)
![2-(2-chloro-6-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B11030527.png)
![2-butanoyl-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030535.png)
![1-[2-(1-Pyrrolidinylmethyl)piperidino]-2-butyn-1-one](/img/structure/B11030540.png)
![3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B11030543.png)

